

# An In-Depth Technical Guide to the Pharmacological Profile of R 28935

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## Compound of Interest

Compound Name: **R 28935**

Cat. No.: **B1678707**

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This technical guide provides a comprehensive overview of the pharmacological profile of **R 28935**, a centrally acting antihypertensive agent. The information is synthesized from preclinical studies conducted in the mid-1970s. This document is intended for researchers, scientists, and drug development professionals, presenting the available data on its mechanism of action, hemodynamic effects, and comparative pharmacology.

## Introduction

**R 28935**, with the chemical name erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone, is an analogue of the antipsychotic drug pimozide.<sup>[1]</sup> It was investigated for its potential as an antihypertensive agent.<sup>[1][2]</sup> The primary characteristic of **R 28935** is its central mechanism of action, which notably does not involve the alpha-adrenergic receptor system, distinguishing it from many other centrally acting antihypertensives of its time.<sup>[1]</sup>

## Mechanism of Action

The hypotensive effect of **R 28935** is initiated within the central nervous system. Studies involving intraventricular (i.c.v.) administration in conscious renal hypertensive cats demonstrated a marked fall in blood pressure, indicating a central site of action.<sup>[1]</sup>

A key feature of **R 28935**'s pharmacological profile is its independence from central alpha-adrenoreceptors. This was established in experiments where the hypotensive effect of **R 28935** was not antagonized by the central administration of alpha-adrenoreceptor blocking agents like

tolazoline and phentolamine.[1] In contrast, these antagonists did block the hypotensive effects of clonidine and alpha-methyl-dopa, which were used as positive controls.[1]

Furthermore, **R 28935** does not exhibit peripheral sympathomimetic actions. In vitro studies on perfused artery preparations showed that it did not alter basal perfusion pressures or the vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine.[1] This suggests that its vasodilatory effects are mediated centrally, leading to a decrease in sympathetic outflow, rather than through direct action on peripheral blood vessels.

## Hemodynamic Effects

The primary hemodynamic consequence of **R 28935** administration is a significant and lasting reduction in blood pressure.[2] This is attributed to a considerable decrease in total peripheral vascular resistance.[2] Importantly, this vasodilation is achieved without negatively impacting myocardial function.[2]

A notable advantage of **R 28935** observed in preclinical models is the relative lack of bradycardia (slowing of heart rate) at equiactive hypotensive doses when compared to agents like clonidine, guanethidine, and propranolol.[1][2] Additionally, unlike guanethidine and mecamylamine, **R 28935** does not induce significant postural hypotension.[2]

## Data Presentation

The following tables summarize the quantitative and comparative data for **R 28935** from the available preclinical studies.

Table 1: Antihypertensive Activity of **R 28935**

Species/Model	Route of Administration	Dose Range	Duration of Action	Reference
Conscious Spontaneously Hypertensive Rats (SHR)	Intraperitoneal (i.p.)	0.63 - 40 mg/kg	Several hours	<a href="#">[2]</a>
Beagles with Renal Hypertension	Oral (p.o.)	1.25 mg/kg	Several hours	<a href="#">[2]</a>
Conscious Renal Hypertensive Cats	Intraventricular (i.c.v.)	25 µg	Not specified	<a href="#">[1]</a>
Anesthetized Beagles with Renal Hypertension	Intravenous (i.v.)	0.02 - 0.64 mg/kg	Not specified	<a href="#">[2]</a>

Table 2: Hemodynamic and Comparative Profile of **R 28935**

Parameter	Species/Model	R 28935 Effect	Comparison with other agents	Reference
Blood Pressure	SHR, Beagles, Cats	Marked and lasting decrease	Equiactive to clonidine, guanethidine, propranolol	[1][2]
Heart Rate	SHR, Cats	No bradycardia or significantly less bradycardia	Less bradycardia than clonidine, guanethidine, propranolol	[1][2]
Total Peripheral Vascular Resistance	Anesthetized Beagles	Considerable decrease	Not specified	[2]
Myocardial Function	Anesthetized Beagles	Not affected	Not specified	[2]
Postural Hypotension	SHR (tilting)	No significant postural hypotension	Guanethidine and mecamylamine induced postural hypotension	[2]
Peripheral Sympathomimetic Action	Perfused Artery Prep.	None	Not applicable	[1]
Noradrenaline/5-HT Vasoconstriction	Perfused Artery Prep.	No modification	Not applicable	[1]

## Experimental Protocols

The detailed experimental protocols were not fully described in the source literature. The following represents a generalized methodology for the *in vivo* studies based on the provided information.

### 5.1. In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)

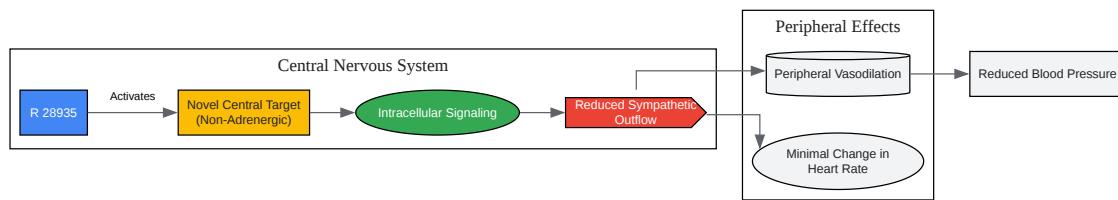
- Animal Model: Conscious Spontaneously Hypertensive Rats.
- Drug Administration: **R 28935** administered intraperitoneally (i.p.) at doses ranging from 0.63 to 40 mg/kg.
- Blood Pressure and Heart Rate Monitoring: Continuous monitoring of arterial blood pressure and heart rate via a catheter implanted in the carotid or femoral artery, connected to a pressure transducer and recording system.
- Tilting Test for Postural Hypotension: Animals would be placed on a tilt table and subjected to changes in posture (e.g., from horizontal to head-up) to assess changes in blood pressure, indicative of postural hypotension.
- Comparative Studies: Other antihypertensive agents (guanethidine, mecamylamine) would be administered to a separate group of animals for comparison of postural hypotensive effects.

### 5.2. Central Mechanism of Action Study in Hypertensive Cats

- Animal Model: Conscious cats with surgically induced renal hypertension.
- Drug Administration: A cannula would be stereotactically implanted into a cerebral ventricle for intraventricular (i.c.v.) administration. **R 28935** (25 µg) was administered through this cannula.
- Antagonism Study: To test the involvement of alpha-adrenoreceptors, antagonists such as tolazoline (200 µg) or phentolamine (200 µg) were administered i.c.v. prior to the administration of **R 28935**.
- Positive Controls: Clonidine (20 µg) and alpha-methyl-dopa (1 mg) were used as positive controls to confirm the efficacy of the alpha-adrenoreceptor antagonists in the experimental setup.
- Physiological Monitoring: Blood pressure and heart rate were monitored continuously.

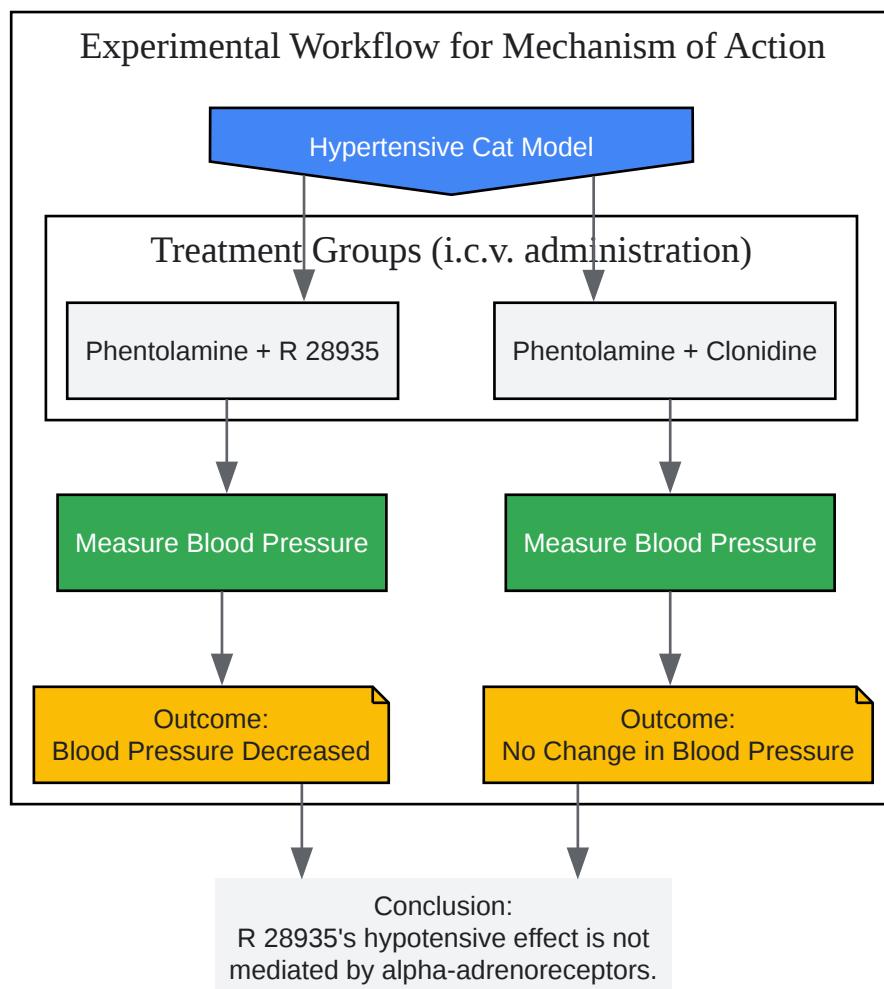
# Signaling Pathways and Experimental Workflows

The precise molecular target and signaling pathway for **R 28935** remain unidentified. The following diagrams illustrate a conceptual framework for its mechanism and the experimental logic used to define it.



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Caption: Conceptual signaling pathway for the central action of **R 28935**.



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Caption: Logical workflow for differentiating the central mechanism of **R 28935**.

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## References

- 1. A centrally acting antihypertensive agent (R28935) not mediated via central alpha-adrenoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antihypertensive activity of erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935) - PubMed [pubmed.ncbi.nlm.nih.gov]
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